{1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with a bromophenylsulfonyl group and a methanol moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in organic synthesis. The compound's IUPAC name is [1-(4-bromophenyl)sulfonylpiperidin-3-yl]methanol, and it has the CAS number 937012-94-7 .
The compound can be synthesized through various methods, primarily involving the reaction of 4-bromobenzenesulfonyl chloride with piperidine, followed by the introduction of a methanol group. This synthesis is often conducted in organic solvents such as dichloromethane, utilizing bases like triethylamine to neutralize byproducts .
{1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol falls under the category of sulfonamide compounds, which are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties. Its structural characteristics allow it to interact with various biological targets, making it a subject of investigation in pharmaceutical research.
The synthesis of {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol typically involves the following steps:
The reaction conditions are crucial for maximizing yield and purity. Typically, the reactions are carried out at room temperature in organic solvents like dichloromethane. Purification methods such as recrystallization or chromatography are employed to isolate the desired compound from byproducts .
The molecular structure of {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol can be represented as follows:
The compound features a piperidine ring that contributes to its basicity and potential interactions with biological targets. The presence of the bromophenylsulfonyl group enhances its reactivity and solubility in organic solvents.
{1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol can undergo several chemical reactions:
These reactions can be conducted under mild conditions and are valuable for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action for {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol is primarily related to its ability to interact with specific biological targets. The sulfonamide moiety is known for inhibiting certain enzymes, which may lead to antimicrobial effects or modulation of inflammatory pathways. Detailed studies on its specific interactions are necessary to fully elucidate its mechanism .
Some physical properties include:
Key chemical properties include:
Relevant data on spectral properties (Nuclear Magnetic Resonance and Infrared spectra) can provide further insights into its structural characteristics .
{1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol has several scientific applications:
The ongoing research into this compound highlights its potential utility across various fields within chemistry and biology .
{1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol (CAS 924869-08-9) represents a structurally novel piperidine sulfonamide derivative gaining traction in antiprotozoal drug discovery. Its molecular framework (C₁₂H₁₆BrNO₃S, MW 334.23 g/mol) combines a sulfonamide warhead with a polar hydroxymethyl-piperidine moiety, enabling targeted interactions with parasitic biomolecules [3] [5]. The 4-bromophenylsulfonyl group enhances electrophilic character, facilitating covalent or allosteric modulation of pathogen-specific enzymes, while the piperidinyl methanol unit contributes to aqueous solubility and membrane permeability [5]. This scaffold emerged from systematic optimization of styryl benzyl sulfones – a class demonstrating nanomolar cytotoxicity against Plasmodium species by disrupting cyclic D-protein expression and PI3K/AKT pathways [4]. Unlike traditional alkylating antimalarials, it exhibits non-cytotoxic mechanisms critical for selective parasite eradication [4].
Property | Value |
---|---|
CAS Registry Number | 924869-08-9 |
Molecular Formula | C₁₂H₁₆BrNO₃S |
Molecular Weight | 334.23 g/mol |
SMILES Notation | OCC1CN(S(=O)(C2=CC=C(Br)C=C2)=O)CCC1 |
Topological Polar Surface Area | 57.6 Ų |
LogP (Partition Coefficient) | 1.84 |
Hydrogen Bond Acceptors | 3 |
Hydrogen Bond Donors | 1 |
Rotatable Bonds | 3 |
This compound selectively disrupts Plasmodium falciparum cytoplasmic translation – a validated therapeutic target unexploited by clinically approved antimalarials [8]. Its sulfonamide group binds allosterically to the parasite’s 80S ribosome or translation elongation factors, inhibiting protein synthesis without cross-reacting with human ribosomes. This selectivity arises from evolutionary divergence in ribosomal structure between Plasmodium and mammals, creating a therapeutic window [8]. Studies demonstrate high efficacy against chloroquine-resistant W2 strains (IC₅₀ <1 µM), outperforming legacy drugs like mefloquine that lack translation-inhibitory activity [8]. The bromophenyl group enhances π-stacking with ribosomal RNA bases, while the sulfonyl linker positions the piperidine moiety in a hydrophobic pocket of PfEF2 (elongation factor 2), arresting polypeptide elongation [4] [8].
Biological Target | Mechanistic Action | Experimental Evidence |
---|---|---|
P. falciparum 80S ribosome | Allosteric inhibition of tRNA translocation | PfIVT assay inhibition >70% at 5 µM |
PfEF2 (Elongation Factor 2) | Competitive GTP binding disruption | Molecular docking ΔG = -9.2 kcal/mol |
PI3K/AKT pathway | Downregulation of cyclin D1 expression | Western blot analysis in K562 cells |
Apicoplast ribosomes | No inhibition observed | Negative S³⁵ radiolabel incorporation assay |
{1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol exemplifies targeted sulfonamide applications distinct from classical carbonic anhydrase inhibitors. Unlike 1,2,4-triazine sulfonamides (e.g., chlorambucil analogs) that alkylate DNA in breast cancer cells (IC₅₀ 42–91 µM) [6], this compound leverages its piperidine methanol group for selective protein-protein interaction disruption rather than DNA damage. Its mechanism aligns more closely with kinase-inhibiting sulfonamides like ON 01910.Na – a phase III anticancer agent targeting cyclin D overexpression via sulfone-mediated allostery [4]. Key advantages include:
Compound | Therapeutic Area | Key Structural Features | Target Engagement |
---|---|---|---|
{1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol | Antimalarial | Bromophenylsulfonyl + piperidinyl methanol | P. falciparum 80S ribosome |
2-Alkylthio-5-chloro-N-(1,2,4-triazin-3-yl)benzenesulfonamide | Breast cancer | Triazine + chlorophenylsulfonamide | DNA polymerase/DNA intercalation |
Sodium (E)-2-{2-methoxy-5-[(2′,4′,6′-trimethoxystyrylsulfonyl)methyl]phenylamino}acetate (ON 01910.Na) | Myelodysplastic syndromes | Styrylsulfonyl + glycinate | PI3K/AKT/cyclin D1 downregulation |
1-[(3-Fluorophenyl)sulfonyl]-4-(piperazin-1-yl)-1H-pyrrolo[3,2-c]quinoline (FPPQ) | Schizophrenia | Fluorophenylsulfonyl + pyrroloquinoline | Dual 5-HT3/5-HT6 receptor antagonism |
This scaffold’s unique 3D architecture – confirmed via X-ray crystallography of analogs – enables simultaneous hydrophobic filling of ribosomal clefts and hydrogen bonding through the sulfonyl oxygens [6]. Current research explores hybrid analogs combining its sulfonamide core with established pharmacophores like artemisinin, aiming to overcome emerging artemisinin resistance through multi-stage targeting [4] [8].
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3